![molecular formula C15H26ClNO3 B3953842 2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953842.png)
2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride
Overview
Description
2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride, also known as IMB-5, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride is not fully understood, but it is believed to act as a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins, leading to the induction of apoptosis. In neuronal cells, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which may contribute to its cognitive-enhancing effects. Additionally, this compound has been found to modulate the activity of ion channels and receptors, which may contribute to its diverse pharmacological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride in lab experiments is its high potency and selectivity for protein kinases, making it a valuable tool for studying cell signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the reproducibility of results.
Future Directions
There are several future directions for the study of 2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride. One direction is the development of new analogs and derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the molecular targets and signaling pathways modulated by this compound, which may provide insights into its mechanism of action. Additionally, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
Scientific Research Applications
2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, this compound has been found to improve cognitive function and memory retention, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
properties
IUPAC Name |
2-[2-hydroxyethyl-[(5-methyl-2-propan-2-yloxyphenyl)methyl]amino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)19-15-5-4-13(3)10-14(15)11-16(6-8-17)7-9-18;/h4-5,10,12,17-18H,6-9,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDCVPZPXRQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)CN(CCO)CCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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